Adenosine 5'-phosphorothioate

Vue d'ensemble

Description

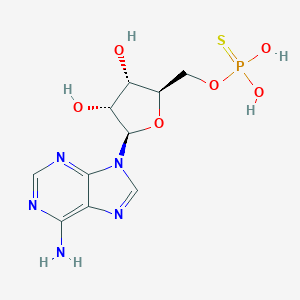

Adenosine 5’-phosphorothioate is a nucleotide analog where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This modification results in increased resistance to nucleases, making it a valuable tool in biochemical and molecular biology research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-phosphorothioate typically involves the use of phosphitylating reagents that react selectively with the 5’-hydroxyl group of unprotected nucleosides. This is followed by sulfurization and hydrolysis to yield the desired product . The process can be carried out under mild conditions, ensuring the integrity of the nucleoside functionalities.

Industrial Production Methods: Industrial production of adenosine 5’-phosphorothioate often employs large-scale chemical synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The use of stereocontrolled synthesis methods is crucial to obtain the desired diastereomers .

Analyse Des Réactions Chimiques

Substitution Reactions

AMPS participates in nucleophilic substitution reactions facilitated by the sulfur atom’s enhanced nucleophilicity compared to oxygen. Key findings include:

Enzymatic Ligation

-

T4 DNA ligase catalyzes phosphodiester bond formation using AMPS as a substrate. The reaction efficiency matches that of native 5′-phosphate ligation, enabling applications in oligonucleotide synthesis .

-

Chemical ligation with carbodiimide (EDC) forms stable phosphorothioate bonds, bypassing enzymatic requirements .

Table 1: Ligation Reaction Conditions and Outcomes

Stereospecific Reactions

The phosphorothioate group introduces chirality, leading to stereospecific interactions with enzymes:

-

Kinase Activity :

Pyruvate kinase, glycerol kinase, and hexokinase transfer the thiophosphoryl group with complete stereospecificity, retaining configuration during catalysis . -

RNA Ligase Mechanism :

T4 RNA ligase forms phosphorothioate bonds via inversion at phosphorus, confirmed using O-labeled AMPS .

Key Insight : Enzymes discriminate between diastereomers, with only the SP isomer of App(s)I acting as a substrate .

Enzyme Inhibition

AMPS serves as a competitive inhibitor for multiple enzymes due to structural mimicry of adenosine 5′-phosphate:

Phosphatases

-

Class C acid phosphatases are inhibited by AMPS (submicromolar ) due to steric hindrance and altered electrostatic interactions .

-

Structural studies reveal nonproductive binding modes where the thiophosphoryl group rotates out of the catalytic pocket .

Ap4_44A Hydrolases

-

1,4-Di(adenosine-5′-O-phosphorothio) erythritol inhibits lupin and human ApA hydrolases with values of 0.15 µM and 1.5 µM, respectively .

Table 2: Inhibition Constants () of AMPS Derivatives

| Inhibitor | Target Enzyme | (µM) | Source |

|---|---|---|---|

| 1,4-Di(AMPS) erythritol | Lupin ApA hydrolase | 0.15 | |

| 1,4-Di(AMPS) erythritol | Human ApA hydrolase | 1.5 | |

| Adenosine 5′-phosphorothioate | Class C acid phosphatases | <1.0 |

Metal Coordination and Redox Interactions

AMPS interacts with divalent metals, influencing reaction pathways:

-

Mg, Mn, and Co activate adenosine 5′-phosphosulfate (APS) kinase, with stereoselectivity for α- and β-phosphorothioate ATP derivatives .

-

Fe-S clusters in APS reductase mediate sulfur transfer, though AMPS itself does not directly participate in redox reactions .

Analytical Considerations

Phosphorothioate diastereomers complicate chromatographic analysis:

Applications De Recherche Scientifique

Chemistry Applications

Adenosine 5'-phosphorothioate serves as a crucial probe in biochemical studies, particularly for:

- Enzyme Mechanisms : It is used to investigate the mechanisms of enzymes involved in nucleotide metabolism. The sulfur atom modifies the compound's binding affinity, allowing it to act as a competitive inhibitor or substrate for various enzymes.

- Nucleic Acid Interactions : The compound facilitates the study of nucleic acid structures and functions, particularly in the context of RNA interactions and modifications.

Biological Applications

In biological research, this compound is employed in:

- RNA Interference : Its stability against enzymatic degradation makes it suitable for studies involving RNA interference (RNAi) and antisense technologies, where it can enhance the efficacy of oligonucleotide-based therapies .

- Cellular Uptake Studies : Research indicates that phosphorothioate modifications improve the cellular uptake of splice-switching oligonucleotides (SSOs), enhancing their therapeutic potential for conditions like Duchenne muscular dystrophy .

Medical Applications

The therapeutic potential of this compound is being explored in several areas:

- Antiviral and Anticancer Agents : Studies are investigating its efficacy as an antiviral and anticancer agent due to its ability to mimic natural nucleotides and interact with various molecular targets.

- Cardiac Applications : this compound has been analyzed for its role in treating cardiac arrhythmias and other heart-related conditions, leveraging its pharmacological properties to modulate heart rhythms .

Industrial Applications

In industry, this compound is utilized for:

- Nucleic Acid-Based Diagnostics : Its stability makes it an ideal candidate for developing diagnostic tools that rely on nucleic acid interactions, such as polymerase chain reaction (PCR) assays and other molecular diagnostics.

- Therapeutics Development : The compound's unique properties are exploited in designing new therapeutics that target specific cellular pathways through nucleic acid modulation .

Case Studies and Research Findings

- Inhibition Studies : Research demonstrated that this compound derivatives function as potent inhibitors of specific enzymes involved in diadenosine tetraphosphate metabolism. For instance, certain derivatives exhibited Ki values as low as 0.04 µM against prokaryotic Ap(4)A hydrolases, highlighting their potential as selective enzyme inhibitors .

- Therapeutic Efficacy : A study on the use of this compound in intrathecal injections showed promising results in reducing hyperalgesia and allodynia in clinical settings, suggesting its utility in pain management therapies .

- Nucleotide Analog Studies : The compound has been shown to maintain preferred chirality during RNA ligase reactions, indicating its role as a substrate that can influence reaction mechanisms within cellular environments .

Mécanisme D'action

Adenosine 5’-phosphorothioate exerts its effects by mimicking natural nucleotides, thereby interacting with various enzymes and molecular targets. The sulfur atom in the phosphate group alters the compound’s binding affinity and resistance to enzymatic degradation. This modification allows it to act as a competitive inhibitor or substrate for enzymes involved in nucleotide metabolism .

Comparaison Avec Des Composés Similaires

Adenosine 5’-monophosphate: Lacks the sulfur atom, making it more susceptible to enzymatic degradation.

Adenosine 5’-diphosphate: Contains two phosphate groups but no sulfur atom.

Adenosine 5’-triphosphate: Contains three phosphate groups and is a primary energy carrier in cells.

Uniqueness: Adenosine 5’-phosphorothioate’s unique feature is the presence of the sulfur atom, which enhances its stability and resistance to nucleases. This makes it particularly useful in applications where prolonged activity and resistance to degradation are essential .

Activité Biologique

Adenosine 5'-phosphorothioate (dAMPαS) is a nucleotide analog that has garnered significant attention due to its unique biological activities, particularly in the context of enzyme regulation, antiviral mechanisms, and mutagenicity. This article explores the biological activity of dAMPαS, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the substitution of one of the non-bridging oxygen atoms in the phosphate group with a sulfur atom. This modification enhances its stability and alters its interaction with various enzymes compared to its unmodified counterpart, adenosine 5'-monophosphate (AMP).

-

RNase L Activation :

- dAMPαS has been shown to bind to and activate RNase L, an endoribonuclease involved in the antiviral response. Activation occurs through the binding of dAMPαS to RNase L, leading to the cleavage of viral RNA and inhibition of protein synthesis. Studies indicate that the 5'-phosphorylation of dAMPαS significantly enhances its ability to activate RNase L .

-

Inhibition of Enzymatic Activity :

- As a competitive inhibitor, dAMPαS can inhibit various enzymes involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of diadenosine tetraphosphate hydrolases, with Ki values indicating strong binding affinity . The structural modifications in dAMPαS contribute to its enhanced inhibitory effects compared to standard nucleotides.

-

Mutagenic Properties :

- Research has demonstrated that dAMPαS exhibits mutagenic activity in human lymphoblastoid cells. Treatment with dAMPαS resulted in a dose-dependent increase in cytotoxicity and mutant frequency at the thymidine kinase locus . This suggests that while dAMPαS can activate certain pathways beneficial for antiviral responses, it may also pose risks for mutagenesis under certain conditions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antiviral Mechanisms :

-

Inhibition Studies :

- In vitro experiments showed that dAMPαS was more effective than its phosphorylated counterparts at inhibiting specific hydrolases involved in nucleotide metabolism. For example, derivatives such as 1,4-di(adenosine-5'-O-phosphorothio) erythritol exhibited Ki values as low as 0.15 µM against human Ap(4)A hydrolases .

Implications for Therapeutics

The unique properties of this compound suggest potential therapeutic applications:

- Antiviral Agents : Given its ability to activate RNase L and inhibit viral replication, dAMPαS could be developed into antiviral drugs.

- Cancer Research : Its mutagenic properties warrant further investigation into its role in cancer biology, particularly regarding DNA repair mechanisms and cellular responses to DNA damage.

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCPYVAQZGCDJO-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172946 | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19341-57-2 | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.